molecular formula C20H25N3O2 B2684965 N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-methylbenzamide CAS No. 1795416-32-8

N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-methylbenzamide

Cat. No. B2684965
M. Wt: 339.439
InChI Key: CPBPVJUDRGJRKH-UHFFFAOYSA-N
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Description

“N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-methylbenzamide” is a chemical compound used in scientific research for various applications1. Its unique structure enables its exploration in diverse fields, including drug discovery, medicinal chemistry, and material science1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it’s worth noting that the synthesis of similar compounds often involves complex organic reactions. More detailed information might be available in specialized chemical literature or databases.



Molecular Structure Analysis

The molecular formula of this compound is C19H22FN3O22. It has a molecular weight of 343.4022. The structure includes a cyclopentyl group, a tetrahydropyrano[4,3-c]pyrazol group, and a methylbenzamide group2.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving this compound. However, given its structure, it’s likely to participate in reactions typical for compounds containing pyrazole, benzamide, and cyclopentyl groups.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its structure. However, specific physical and chemical properties of this compound, such as melting point, boiling point, solubility, etc., are not available in the resources I have accessed.


Scientific Research Applications

Synthesis of Heterocyclic Compounds

Heterocyclic compounds play a critical role in the development of pharmaceuticals, agrochemicals, and materials science. The methodologies for synthesizing tetrahydrobenzo[b]pyrans and pyrazole derivatives, as outlined in several studies, demonstrate the ongoing interest in developing efficient, environmentally friendly, and versatile synthetic routes for heterocyclic compounds.

  • A study by Mohammadi Ziarani et al. (2011) presented an efficient synthesis of tetrahydrobenzo[b]pyran derivatives using sulfonic acid functionalized silica as a catalyst, showcasing an example of green chemistry in the synthesis of heterocyclic compounds (Mohammadi Ziarani, Abbasi, Badiei, & Aslani, 2011).

  • Research by Maleki and Ashrafi (2014) detailed the use of nano α-Al2O3 supported ammonium dihydrogen phosphate as a novel and heterogeneous catalyst for the one-pot synthesis of tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives, illustrating the application of nanomaterials in heterocyclic synthesis (Maleki & Ashrafi, 2014).

Catalysis in Organic Synthesis

The role of catalysts in organic synthesis, especially in the formation of heterocyclic compounds, is crucial for enhancing reaction rates, improving yields, and allowing for more selective processes.

  • A study highlighted the use of methylene blue as a photo-redox catalyst for the development of tetrahydrobenzo[b]pyran scaffolds via a single-electron transfer/energy transfer mechanism. This work underscores the importance of photochemical methods in modern organic synthesis, providing a sustainable and efficient approach to heterocyclic chemistry (Mohamadpour, 2022).

Green Chemistry and Sustainable Approaches

The adoption of green chemistry principles is evident in the synthesis of heterocyclic compounds, aiming to reduce the environmental impact of chemical processes.

  • The utilization of starch solution as a catalyst for the synthesis of tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives, as reported by Hazeri et al. (2014), demonstrates an approach to more sustainable and eco-friendly synthetic methods in the field of heterocyclic chemistry (Hazeri, Maghsoodlou, Mir, Kangani, Saravani, & Molashahi, 2014).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available resources. As with any chemical compound, appropriate safety measures should be taken when handling it to prevent exposure and potential harm.


Future Directions

The future directions for the use of this compound would likely depend on the results of ongoing research. Given its unique structure, it could be of interest in various fields, including drug discovery, medicinal chemistry, and material science1.


Please note that this analysis is based on the information available from the resources I have accessed and may not be exhaustive. For more detailed and specific information, please refer to specialized chemical literature or databases.


properties

IUPAC Name

N-[(1-cyclopentyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-14-6-2-5-9-16(14)20(24)21-12-18-17-13-25-11-10-19(17)23(22-18)15-7-3-4-8-15/h2,5-6,9,15H,3-4,7-8,10-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPBPVJUDRGJRKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2=NN(C3=C2COCC3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-methylbenzamide

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